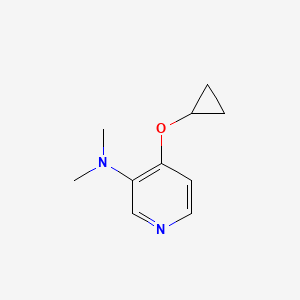![molecular formula C9H10ClNO2 B14845828 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to a pyridine ring, along with an ethanone group
Métodos De Preparación
The synthesis of 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 3-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures . This reaction yields the desired chloromethylated product, which can then be further reacted with ethanone derivatives to form this compound.
Análisis De Reacciones Químicas
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include Lewis acids, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone can be compared with other similar compounds, such as:
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride: This compound has a similar pyridine core but with different substituents, leading to variations in its chemical properties and applications.
Thiazole Derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for various applications.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-3-methoxypyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)7-3-4-11-8(5-10)9(7)13-2/h3-4H,5H2,1-2H3 |
Clave InChI |
BFXKQPFUQKUFMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NC=C1)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
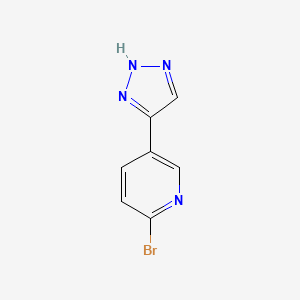
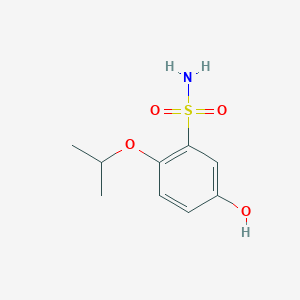


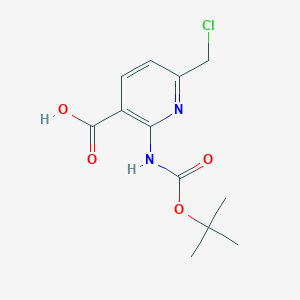
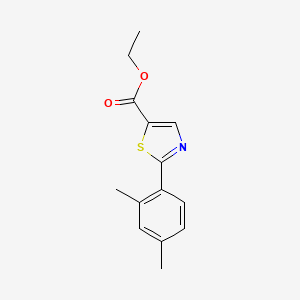
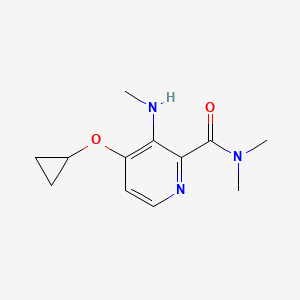

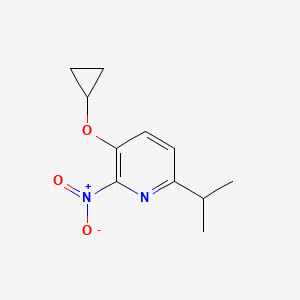
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)


